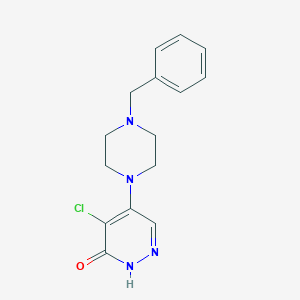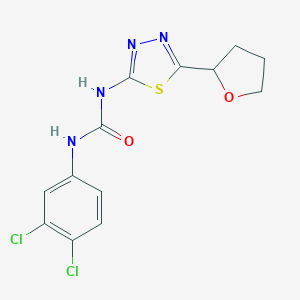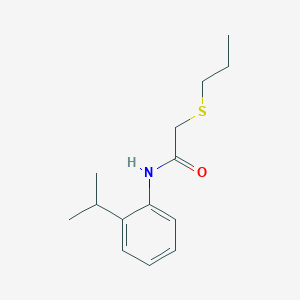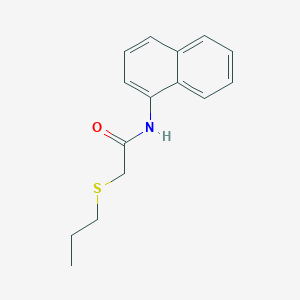
N-(benzenesulfonyl)-N'-(6-methylpyridin-2-yl)benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(benzenesulfonyl)-N'-(6-methylpyridin-2-yl)benzenecarboximidamide, also known as BAY 11-7082, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. BAY 11-7082 was first identified as an inhibitor of nuclear factor kappa B (NF-κB) activation, which is a transcription factor that plays a critical role in inflammation, immunity, and cell survival.
Applications De Recherche Scientifique
N-(benzenesulfonyl)-N'-(6-methylpyridin-2-yl)benzenecarboximidamide 11-7082 has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(benzenesulfonyl)-N'-(6-methylpyridin-2-yl)benzenecarboximidamide 11-7082 has been shown to inhibit the growth and survival of cancer cells by blocking NF-κB activation. Inflammation is a key factor in the pathogenesis of many diseases, and N-(benzenesulfonyl)-N'-(6-methylpyridin-2-yl)benzenecarboximidamide 11-7082 has been shown to have anti-inflammatory effects by inhibiting NF-κB activation. In neurodegenerative disorders, N-(benzenesulfonyl)-N'-(6-methylpyridin-2-yl)benzenecarboximidamide 11-7082 has been studied for its potential neuroprotective effects by inhibiting NF-κB activation and reducing inflammation.
Mécanisme D'action
N-(benzenesulfonyl)-N'-(6-methylpyridin-2-yl)benzenecarboximidamide 11-7082 inhibits NF-κB activation by covalently modifying the cysteine residue of the NF-κB essential modulator (NEMO), which is a regulatory subunit of the IκB kinase (IKK) complex. This modification prevents the phosphorylation and degradation of IκBα, which is an inhibitor of NF-κB. As a result, NF-κB is sequestered in the cytoplasm and unable to translocate to the nucleus to activate gene transcription.
Biochemical and Physiological Effects:
N-(benzenesulfonyl)-N'-(6-methylpyridin-2-yl)benzenecarboximidamide 11-7082 has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, N-(benzenesulfonyl)-N'-(6-methylpyridin-2-yl)benzenecarboximidamide 11-7082 has been shown to induce apoptosis, inhibit cell proliferation, and enhance the efficacy of chemotherapy. In immune cells, N-(benzenesulfonyl)-N'-(6-methylpyridin-2-yl)benzenecarboximidamide 11-7082 has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neuronal cells, N-(benzenesulfonyl)-N'-(6-methylpyridin-2-yl)benzenecarboximidamide 11-7082 has been shown to reduce oxidative stress and inflammation, and improve neuronal survival.
Avantages Et Limitations Des Expériences En Laboratoire
N-(benzenesulfonyl)-N'-(6-methylpyridin-2-yl)benzenecarboximidamide 11-7082 has several advantages for lab experiments, including its high potency and specificity for inhibiting NF-κB activation, its ability to penetrate cell membranes and blood-brain barrier, and its low toxicity. However, N-(benzenesulfonyl)-N'-(6-methylpyridin-2-yl)benzenecarboximidamide 11-7082 also has some limitations, including its irreversible inhibition of NEMO, which can lead to off-target effects and potential toxicity, and its potential to interfere with other signaling pathways that are regulated by cysteine modification.
Orientations Futures
There are several future directions for N-(benzenesulfonyl)-N'-(6-methylpyridin-2-yl)benzenecarboximidamide 11-7082 research, including the development of more potent and selective inhibitors of NF-κB activation, the identification of new therapeutic applications in different diseases, and the exploration of combination therapies with other drugs. Additionally, the potential off-target effects and toxicity of N-(benzenesulfonyl)-N'-(6-methylpyridin-2-yl)benzenecarboximidamide 11-7082 need to be further investigated to ensure its safety for clinical use.
Méthodes De Synthèse
The synthesis of N-(benzenesulfonyl)-N'-(6-methylpyridin-2-yl)benzenecarboximidamide 11-7082 involves a multi-step process that starts with the reaction of 2-amino-6-methylpyridine with 4-chlorobenzenesulfonyl chloride to form N-(4-chlorobenzenesulfonyl)-N'-(6-methylpyridin-2-yl)urea. This intermediate is then reacted with 4-nitrobenzenecarbonyl chloride to form N-(4-nitrobenzenecarbonyl)-N'-(4-chlorobenzenesulfonyl)-N'-(6-methylpyridin-2-yl)urea. Finally, the nitro group is reduced to an amino group using palladium on carbon to yield N-(benzenesulfonyl)-N'-(6-methylpyridin-2-yl)benzenecarboximidamide 11-7082.
Propriétés
Formule moléculaire |
C19H17N3O2S |
|---|---|
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
N//'-(benzenesulfonyl)-N-(6-methylpyridin-2-yl)benzenecarboximidamide |
InChI |
InChI=1S/C19H17N3O2S/c1-15-9-8-14-18(20-15)21-19(16-10-4-2-5-11-16)22-25(23,24)17-12-6-3-7-13-17/h2-14H,1H3,(H,20,21,22) |
Clé InChI |
NPIPMSWNTCCXSB-UHFFFAOYSA-N |
SMILES isomérique |
CC1=NC(=CC=C1)N/C(=N/S(=O)(=O)C2=CC=CC=C2)/C3=CC=CC=C3 |
SMILES |
CC1=NC(=CC=C1)NC(=NS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
CC1=NC(=CC=C1)NC(=NS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-chlorophenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide](/img/structure/B284091.png)
![2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B284094.png)

![2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate](/img/structure/B284097.png)

![4-chloro-5-[(3-hydroxypropyl)amino]-3(2H)-pyridazinone](/img/structure/B284099.png)



![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide](/img/structure/B284108.png)



![3-bromo-N-[2-isopropoxy-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B284121.png)